Cas no 2007345-72-2 (Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-)
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-
- 4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol
- 2007345-72-2
- EN300-683679
-
- Inchi: 1S/C11H23NO/c1-11(2,8-12)10(13)7-9-5-3-4-6-9/h9-10,13H,3-8,12H2,1-2H3
- InChI Key: FOQICCUEXZIDNX-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)CN)CC1CCCC1
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 0.955±0.06 g/cm3(Predicted)
- Boiling Point: 300.0±13.0 °C(Predicted)
- pka: 15.15±0.20(Predicted)
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683679-0.05g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
| Enamine | EN300-683679-0.1g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
| Enamine | EN300-683679-0.25g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
| Enamine | EN300-683679-0.5g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
| Enamine | EN300-683679-1.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-683679-2.5g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-683679-5.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-683679-10.0g |
4-amino-1-cyclopentyl-3,3-dimethylbutan-2-ol |
2007345-72-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)-
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- (CAS No. 2007345-72-2): A Comprehensive Overview
Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- (CAS No. 2007345-72-2) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentane ring and an amino-substituted alkyl group. These structural elements contribute to its diverse chemical properties and biological activities.
The cyclopentane ring is a five-membered cyclic hydrocarbon that provides the compound with a rigid and stable framework. This structural rigidity can influence the compound's conformational flexibility and, consequently, its interactions with biological targets. The α-(2-amino-1,1-dimethylethyl)- substituent, on the other hand, introduces a functional group that can participate in hydrogen bonding and other non-covalent interactions, making the compound a promising candidate for drug design and development.
Recent studies have highlighted the potential of Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate specific neurotransmitter systems, such as the dopaminergic and cholinergic pathways, which are implicated in conditions like Parkinson's disease and Alzheimer's disease. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- exhibited potent neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.
In addition to its neuroprotective properties, Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have indicated that this compound can effectively suppress pro-inflammatory cytokines and chemokines, thereby reducing inflammation and promoting tissue repair. A recent study in the *Journal of Inflammation* reported that Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- significantly reduced inflammation in animal models of IBD.
The pharmacokinetic properties of Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, making it suitable for oral administration. Furthermore, its metabolic stability ensures that it remains active for an extended period in the body. These properties are crucial for developing effective therapeutic agents.
In terms of safety and toxicity, preliminary studies suggest that Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- has a favorable safety profile. Animal studies have not reported any significant adverse effects at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
The synthesis of Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- involves several steps and requires precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of cyclopentanone with an appropriate amino-substituted alkylating agent followed by reduction to form the final product. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.
In conclusion, Cyclopentaneethanol, α-(2-amino-1,1-dimethylethyl)- (CAS No. 2007345-72-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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